Cas no 22118-12-3 (2-Bromobutyrylchloride)

2-Bromobutyrylchloride 化学的及び物理的性質
名前と識別子
-
- 2-Bromobutanoyl chloride
- 2-Bromobutyryl chloride
- 6-Chloro-3-indoxyl-beta-D-glucopyranoside
- 2-bromobutyric acid chloride
- 2-bromo-n-butyryl chloride
- Butanoyl chloride,2-bromo
- EINECS 244-791-2
- 2-BromobutyrylChloride
- Butanoyl chloride,2-bromo-
- Butanoyl chloride, 2-bromo-
- 2-bromo-butyryl chloride
- bromobutyric acid chloride
- 2-bromobutanoic acid chloride
- 2-bromo butyric acid chloride
- alpha-bromobutyric acid chloride
- DROZQELYZZXYSX-UHFFFAOYSA-N
- STL301650
- B4105
- 118B123
- NS00049857
- FT-0653869
- AKOS006238116
- EN300-65818
- MFCD00055269
- SCHEMBL517596
- BS-25407
- 22118-12-3
- D89047
- DTXSID40871332
- 2-Bromobutyrylchloride
-
- MDL: MFCD00055269
- インチ: 1S/C4H6BrClO/c1-2-3(5)4(6)7/h3H,2H2,1H3
- InChIKey: DROZQELYZZXYSX-UHFFFAOYSA-N
- SMILES: BrC([H])(C(=O)Cl)C([H])([H])C([H])([H])[H]
計算された属性
- 精确分子量: 183.92900
- 同位素质量: 183.929
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 7
- 回転可能化学結合数: 2
- 複雑さ: 74.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- XLogP3: 2.5
じっけんとくせい
- Color/Form: No data available
- 密度みつど: 1.5320
- ゆうかいてん: No data available
- Boiling Point: 65°C/40mmHg(lit.)
- フラッシュポイント: 48.8±19.8 °C
- Refractive Index: 1.4740-1.4780
- PSA: 17.07000
- LogP: 1.92530
2-Bromobutyrylchloride Security Information
-
Symbol:
- Prompt:あぶない
- Signal Word:warning
- 危害声明: H226-H290-H314
- Warning Statement: P210-P233-P234-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P390-P403+P235-P405-P406-P501
- 危険物輸送番号:2920
- セキュリティの説明: H303+H313+H333
- 储存条件:4°Cで保存し、-4°Cで保存するのがより良い
- HazardClass:8/3
- 包装グループ:II
2-Bromobutyrylchloride 税関データ
- 税関コード:2915900090
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
2-Bromobutyrylchloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-65818-5.0g |
2-bromobutanoyl chloride |
22118-12-3 | 95% | 5.0g |
$55.0 | 2023-02-13 | |
TRC | B282945-10mg |
2-Bromobutyrylchloride |
22118-12-3 | 10mg |
$ 585.00 | 2022-06-07 | ||
abcr | AB473999-5g |
2-Bromobutyryl chloride, 98%; . |
22118-12-3 | 98% | 5g |
€184.20 | 2025-02-14 | |
eNovation Chemicals LLC | D112378-5g |
2-bromobutyrylchloride |
22118-12-3 | 97% | 5g |
$200 | 2023-09-02 | |
eNovation Chemicals LLC | D957944-25g |
Butanoyl chloride,2-bromo- |
22118-12-3 | 98.0% | 25g |
$140 | 2024-06-07 | |
Enamine | EN300-65818-0.5g |
2-bromobutanoyl chloride |
22118-12-3 | 95% | 0.5g |
$19.0 | 2023-02-13 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4105-5G |
2-Bromobutyryl Chloride |
22118-12-3 | >98.0%(GC)(T) | 5g |
¥320.00 | 2024-04-17 | |
Enamine | EN300-65818-0.05g |
2-bromobutanoyl chloride |
22118-12-3 | 95% | 0.05g |
$19.0 | 2023-02-13 | |
Enamine | EN300-65818-0.1g |
2-bromobutanoyl chloride |
22118-12-3 | 95% | 0.1g |
$19.0 | 2023-02-13 | |
Enamine | EN300-65818-1.0g |
2-bromobutanoyl chloride |
22118-12-3 | 95% | 1g |
$0.0 | 2023-06-06 |
2-Bromobutyrylchloride 関連文献
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
2-Bromobutyrylchlorideに関する追加情報
Introduction to 2-Bromobutyrylchloride (CAS No: 22118-12-3)
2-Bromobutyrylchloride, with the chemical formula C₄H₇BrClO, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, identified by its CAS number 22118-12-3, has garnered attention due to its versatile applications in the synthesis of various bioactive molecules. The presence of both a bromine substituent and a chloroacetyl group makes it a valuable reagent for introducing specific functional groups into target molecules, facilitating the development of novel drugs and agrochemicals.
The utility of 2-bromobutyrylchloride stems from its ability to participate in nucleophilic substitution reactions, where the chlorine atom can be displaced by a range of nucleophiles, including amines, alcohols, and thiols. This property is particularly useful in the pharmaceutical industry, where it serves as a building block for constructing complex molecular architectures. For instance, it can be employed to synthesize amides and esters, which are common motifs in drug molecules.
In recent years, 2-bromobutyrylchloride has found applications in the synthesis of peptide mimetics and peptidomimetics. These compounds are designed to mimic the biological activity of natural peptides while avoiding their limitations, such as poor stability or immunogenicity. The bromine atom in 2-bromobutyrylchloride allows for further functionalization via cross-coupling reactions, enabling the construction of more intricate structures. This has led to its use in developing protease inhibitors, which are crucial in treating various diseases, including cancer and infectious disorders.
Moreover, 2-bromobutyrylchloride has been utilized in the preparation of chiral compounds, which are essential in asymmetric synthesis. Chiral drugs often exhibit different biological activities depending on their stereochemistry, making the precise control of molecular geometry critical. The reactivity of 2-bromobutyrylchloride allows for the introduction of chiral centers at strategic positions within a molecule, facilitating the synthesis of enantiomerically pure compounds.
Recent advancements in synthetic methodologies have expanded the applications of 2-bromobutyrylchloride. For example, it has been integrated into flow chemistry systems, which enable continuous and scalable production processes. This approach enhances efficiency and reduces waste, aligning with green chemistry principles. Additionally, 2-bromobutyrylchloride has been employed in biocatalytic transformations, where enzymes are used to catalyze reactions under mild conditions. Such methods improve sustainability by minimizing energy consumption and hazardous byproduct generation.
The pharmaceutical industry has also leveraged 2-bromobutyrylchloride in the development of vaccines and biologics. Its ability to introduce functional groups into protein structures makes it valuable for conjugating antigens or targeting specific tissues. For instance, it has been used to create vaccine adjuvants that enhance immune responses. Furthermore, its role in synthesizing peptidomimetics has contributed to the discovery of novel therapeutic agents targeting bacterial infections and viral diseases.
In agrochemical research, 2-bromobutyrylchloride has been explored as a precursor for herbicides and fungicides. Its structural features allow for the design of compounds that interact with biological targets in plants, offering effective pest control solutions. The versatility of this compound underscores its importance across multiple domains of chemical research and industrial applications.
The synthesis of 2-bromobutyrylchloride itself is well-documented and can be achieved through various routes. One common method involves the bromination of butyric acid followed by chlorination using reagents such as phosphorus oxychloride (POCl₃). Alternatively, direct chlorination of 2-bromoacetic acid with thionyl chloride (SOCl₂) can yield the desired product. These synthetic pathways highlight the compound's accessibility and scalability for industrial use.
From a safety perspective, 2-Bromobutyrylchloride CAS No: 22118-12-3 requires careful handling due to its reactive nature. Proper storage conditions should be maintained to prevent degradation or unwanted side reactions. Personal protective equipment (PPE), including gloves and safety goggles, should be worn when working with this compound to minimize exposure risks.
In conclusion, 2-Bromobutyrylchloride CAS No: 22118-12-3 is a multifunctional intermediate with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique reactivity enables the synthesis of complex molecules, contributing to advancements in drug discovery, biotechnology, and sustainable chemistry practices. As research continues to uncover new methodologies, this compound is poised to remain a cornerstone in synthetic chemistry for years to come.
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